1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole

Catalog No.
S3455552
CAS No.
924823-23-4
M.F
C13H9FN4O
M. Wt
256.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole

CAS Number

924823-23-4

Product Name

1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole

IUPAC Name

1-[2-(2-fluorophenoxy)phenyl]tetrazole

Molecular Formula

C13H9FN4O

Molecular Weight

256.23 g/mol

InChI

InChI=1S/C13H9FN4O/c14-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)18-9-15-16-17-18/h1-9H

InChI Key

KQOVYQIHELGSLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC=CC=C3F

1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole is a synthetic organic compound characterized by its tetrazole ring structure, which consists of four nitrogen atoms and one carbon atom. The molecular formula for this compound is C₁₃H₉FN₄O, and it has a molecular weight of 256.24 g/mol . The presence of the 2-fluorophenoxy group contributes to its unique chemical properties and biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly as a bioisosteric replacement for carboxylic acids and amides due to its ability to form stable hydrogen bonds .

The chemical reactivity of 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole can be attributed to the tetrazole moiety, which is known for undergoing various reactions such as:

  • Nucleophilic substitutions: The nitrogen atoms in the tetrazole ring can participate in nucleophilic substitution reactions.
  • Cycloaddition reactions: Tetrazoles can undergo [3+2] cycloaddition reactions with alkenes or alkynes, forming more complex structures.
  • Deprotonation: The acidic hydrogen on the tetrazole can be deprotonated, allowing for further functionalization .

Tetrazoles have gained attention in medicinal chemistry due to their diverse biological activities. Specifically, 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole exhibits:

  • Antimicrobial properties: Compounds with tetrazole rings are often evaluated for their effectiveness against various bacterial strains.
  • Anticancer activity: Some studies suggest that tetrazoles can inhibit cancer cell proliferation by interfering with specific metabolic pathways.
  • Anti-inflammatory effects: The compound may also demonstrate anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

The synthesis of 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole can be achieved through several methods, including:

  • Multicomponent reactions: These reactions often involve the reaction of an amine, an isocyanide, and sodium azide to form tetrazoles in one pot .
  • One-pot synthesis: A method involving the reaction of substituted phenols with hydrazoic acid and other reagents under controlled conditions has been reported to yield high purities and yields of tetrazole derivatives .

For example, a typical synthesis might involve reacting 2-fluorophenol with an appropriate azide in the presence of a catalyst like copper(II) salts to facilitate the formation of the tetrazole ring structure.

1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole has several applications:

  • Pharmaceuticals: As a bioisosteric replacement for carboxylic acids, it is used in drug design to improve pharmacokinetic properties.
  • Agricultural chemicals: It may serve as a precursor or active ingredient in agrochemicals due to its biological activity.
  • Research tools: This compound is utilized in proteomics research as a biochemical probe .

Studies on the interactions of 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole with biological targets reveal its potential as a ligand for various receptors. The tetrazole group allows for multiple hydrogen bonding interactions, which can significantly enhance binding affinity and specificity towards target proteins. This characteristic is crucial in drug development as it may lead to improved efficacy and reduced side effects .

Several compounds share structural similarities with 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-(4-cyanophenyl)-1H-tetrazoleContains a cyano group at position 5Enhanced solubility and potential bioactivity
5-(trifluoromethyl)-1H-tetrazoleContains trifluoromethyl substituentIncreased lipophilicity and altered metabolic stability
4-(4-methoxyphenyl)-1H-tetrazoleContains methoxy groupExhibits distinct electronic properties influencing reactivity

These compounds demonstrate variations in substituent groups that affect their chemical behavior and biological activity. The unique combination of the fluorophenoxy group in 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole distinguishes it from others by potentially enhancing its interaction profiles and therapeutic applications .

XLogP3

2.9

Dates

Last modified: 08-19-2023

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